molecular formula C20H17F3N2O3S B2407193 8-((1-((2-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline CAS No. 2034494-99-8

8-((1-((2-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline

Cat. No.: B2407193
CAS No.: 2034494-99-8
M. Wt: 422.42
InChI Key: BIRYTHINKNDVNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-((1-((2-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline is a complex organic compound that features a quinoline core structure substituted with a pyrrolidine ring and a trifluoromethylphenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((1-((2-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated quinoline derivative in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification methods to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

8-((1-((2-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the quinoline or pyrrolidine rings.

    Substitution: The trifluoromethylphenylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

8-((1-((2-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-((1-((2-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, while the pyrrolidine ring and trifluoromethylphenylsulfonyl group can interact with proteins or enzymes, modulating their activity. These interactions can affect various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine share the quinoline core structure but differ in their substituents.

    Pyrrolidine Derivatives: Compounds such as pyrrolidine-2,5-diones and prolinol have similar pyrrolidine rings but different functional groups.

    Trifluoromethylphenylsulfonyl Compounds: These include various sulfonamides with trifluoromethylphenyl groups.

Uniqueness

8-((1-((2-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline is unique due to the combination of its quinoline core, pyrrolidine ring, and trifluoromethylphenylsulfonyl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

IUPAC Name

8-[1-[2-(trifluoromethyl)phenyl]sulfonylpyrrolidin-3-yl]oxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2O3S/c21-20(22,23)16-7-1-2-9-18(16)29(26,27)25-12-10-15(13-25)28-17-8-3-5-14-6-4-11-24-19(14)17/h1-9,11,15H,10,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIRYTHINKNDVNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC3=C2N=CC=C3)S(=O)(=O)C4=CC=CC=C4C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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